molecular formula C17H19BrN8 B12242320 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B12242320
M. Wt: 415.3 g/mol
InChI Key: VJLRRJMJGRUFAZ-UHFFFAOYSA-N
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Description

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a pyridazine core substituted with a bromopyrimidine-piperazine moiety and a dimethylpyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions

  • Step 1: Synthesis of 5-bromopyrimidin-2-yl-piperazine

      Reagents: 5-bromopyrimidine, piperazine

      Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile

      Product: 5-bromopyrimidin-2-yl-piperazine

  • Step 2: Coupling with 3,5-dimethyl-1H-pyrazole

      Reagents: 5-bromopyrimidin-2-yl-piperazine, 3,5-dimethyl-1H-pyrazole

      Conditions: Catalytic amount of a base such as potassium carbonate, in a polar aprotic solvent like DMF (dimethylformamide)

      Product: this compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid

    Reduction: Sodium borohydride in methanol

    Substitution: Ammonia in ethanol

Major Products

    Oxidation: Corresponding pyridazine N-oxide

    Reduction: Reduced pyridazine derivative

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, while the piperazine and pyrazole groups can modulate the compound’s overall binding affinity and specificity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(piperazin-1-yl)pyrimidine
  • 3,5-dimethyl-1H-pyrazole

Uniqueness

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H19BrN8

Molecular Weight

415.3 g/mol

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine

InChI

InChI=1S/C17H19BrN8/c1-12-9-13(2)26(23-12)16-4-3-15(21-22-16)24-5-7-25(8-6-24)17-19-10-14(18)11-20-17/h3-4,9-11H,5-8H2,1-2H3

InChI Key

VJLRRJMJGRUFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)Br)C

Origin of Product

United States

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